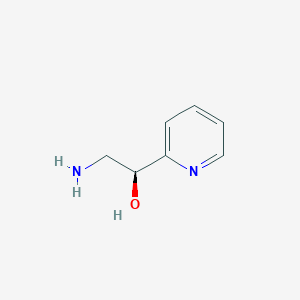

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol

Description

Contextual Significance of Chiral Amino Alcohols as Synthons and Auxiliaries in Organic Synthesis

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks (synthons) and control elements (chiral auxiliaries) in asymmetric synthesis. nih.govresearchgate.net Their utility stems from the presence of both an amino and a hydroxyl group, which can be differentially functionalized, and a defined stereochemical center that can influence the stereochemical outcome of a reaction.

In asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral product. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product molecule. wikipedia.org 1,2-amino alcohols are particularly effective in this role as they can form rigid chelated intermediates, which effectively shield one face of the molecule, leading to highly selective reactions. This strategy has been successfully applied to a wide range of transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. acs.org

Furthermore, enantiopure amino alcohols are crucial synthons for the synthesis of a vast array of biologically active molecules and complex natural products. They are key components in the structures of many pharmaceuticals, agrochemicals, and materials. chemimpex.com For instance, the vicinal amino alcohol motif is a core structural element in numerous drug candidates. researchgate.net The ability to introduce this chiral fragment reliably is therefore of paramount importance in medicinal chemistry and drug discovery.

The Pyridine (B92270) Moiety and Chiral Amino Alcohol Scaffolds in Ligand Design and Asymmetric Catalysis

The incorporation of a pyridine ring into a chiral amino alcohol scaffold, as seen in (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol, gives rise to a powerful class of ligands for asymmetric catalysis. nih.govdiva-portal.org The pyridine nitrogen atom, with its available lone pair of electrons, acts as an excellent coordinating agent for a wide variety of transition metals, which are often the active centers of catalysts.

The combination of the coordinating pyridine and the chiral backbone allows for the creation of a well-defined and asymmetric environment around the metal center. This chirality is then transferred during the catalytic cycle to the substrate, resulting in the formation of an enantiomerically enriched product. The development of chiral pyridine-derived ligands has been a subject of intense research for over half a century, leading to significant advancements in many asymmetric reactions. nih.gov

Pyridine-oxazoline (PyOX) ligands, which are structurally related to pyridyl amino alcohols, have emerged as particularly effective in a variety of catalytic transformations. rsc.orgresearchgate.net The design of these ligands can be fine-tuned by modifying the substituents on both the pyridine and the amino alcohol components, allowing for the optimization of both steric and electronic properties to achieve high catalytic activity and stereoselectivity. diva-portal.org This modular approach has been instrumental in the development of catalysts for challenging reactions such as C-H borylation and reductive amination. nih.govacs.org

Scope and Research Focus on this compound and Analogues in Contemporary Chemical Research

The research focus on this compound and its analogues is driven by their potential in various fields of chemical science. This compound and its derivatives are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com

In medicinal chemistry, the 2-aminopyridine moiety is a recognized pharmacophore present in numerous bioactive compounds with antibacterial, anticancer, and anti-inflammatory properties. nih.gov The specific stereochemistry of this compound can be crucial for its biological activity, as different enantiomers of a drug can have vastly different pharmacological effects.

In the realm of materials science, these compounds are explored for the creation of novel polymers and coatings. chemimpex.com The pyridine unit can be used to coordinate to metal centers in metal-organic frameworks (MOFs) or to impart specific photophysical properties, such as in the development of fluorescent materials. beilstein-journals.org

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(1S)-2-amino-1-pyridin-2-ylethanol |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2/t7-/m0/s1 |

InChI Key |

FLYWNSMGGSBXLK-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](CN)O |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O |

Origin of Product |

United States |

Enantioselective Synthetic Routes to 1s 2 Amino 1 Pyridin 2 Yl Ethan 1 Ol and Analogues

Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

Biocatalysis offers a powerful and sustainable alternative to conventional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Enzymes, particularly dehydrogenases and lipases, have been extensively engineered and applied to the synthesis of chiral amino alcohols.

Enzymatic Reduction of α-Hydroxy Ketones with Ammonia (B1221849)

A highly atom-economical and green approach for synthesizing chiral vicinal amino alcohols is the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor. This transformation is effectively catalyzed by engineered amine dehydrogenases (AmDHs). nih.govnih.gov AmDHs, often derived from natural amino acid dehydrogenases through protein engineering, can catalyze the conversion of a prochiral ketone to a chiral amine with high stereoselectivity. nih.gov

The general mechanism involves the enzyme-catalyzed formation of an imine intermediate from the α-hydroxy ketone and ammonia, followed by a stereoselective reduction of the C=N bond, driven by a nicotinamide (B372718) cofactor (NADH or NADPH). wikipedia.org The cofactor is typically regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, making the process efficient and scalable. nih.gov While direct application to 1-hydroxy-2-(pyridin-2-yl)ethan-1-one is not extensively documented, the broad substrate scope of modern, engineered AmDHs suggests its feasibility. Studies have shown that wild-type AmDHs can be effective for synthesizing various short-chain chiral amino alcohols. frontiersin.orgresearchgate.netwhiterose.ac.uk For instance, MsmeAmDH has been used to produce (S)-3-aminobutan-1-ol and (3S)-3-aminobutan-2-ol with excellent enantiomeric excess (>99% ee). frontiersin.org

Table 1: Examples of Amine Dehydrogenase (AmDH) Catalyzed Synthesis of Chiral Amino Alcohols This table is representative of the capability of AmDHs for analogous substrates.

| Substrate (α-Hydroxy Ketone) | Product (Chiral Amino Alcohol) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | Engineered SpAmDH (wh84) | >91 | >99 |

| 3-Hydroxy-2-butanone | (3S)-3-Aminobutan-2-ol | MsmeAmDH | 73.3 | 99.4 |

| 1-Hydroxy-2-pentanone | (S)-2-Aminopentan-1-ol | MicroAmDH | 91.5 | N/A |

Stereoselective Hydrolysis of Racemic Precursors by Lipases

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. Lipases are particularly effective biocatalysts for this purpose, demonstrating high enantioselectivity in the hydrolysis of esters or in transesterification reactions. mdpi.com For the synthesis of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol, this strategy would involve the resolution of a racemic mixture of the amino alcohol.

The process typically requires N-protection of the amino group (e.g., as an acetamide (B32628) or carbamate) followed by O-acylation to form a racemic ester, such as racemic 2-acetamido-1-(pyridin-2-yl)ethyl acetate (B1210297). A lipase (B570770) is then used to selectively hydrolyze one enantiomer of the ester. For example, if the lipase preferentially hydrolyzes the (R)-ester, the reaction would yield (R)-2-acetamido-1-(pyridin-2-yl)ethan-1-ol and unreacted (S)-2-acetamido-1-(pyridin-2-yl)ethyl acetate. These can then be separated, and the desired (S)-amino alcohol can be obtained after deprotection. The choice of lipase, solvent, and acyl group is crucial for achieving high enantioselectivity (E-value). researchgate.net Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a versatile and commonly used lipase for such resolutions. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols (Illustrative Examples)

| Racemic Substrate | Lipase | Reaction Type | Product 1 (ee %) | Product 2 (ee %) | E-value |

|---|---|---|---|---|---|

| (±)-1-(2-Furyl)ethanol | Novozym 435 | Acylation | (S)-Alcohol (89) | (R)-Acetate | >200 |

| (±)-N-Boc-2-hydroxymethylpiperidine acetate | Pig Liver Acetone Powder | Hydrolysis | (S)-Alcohol (8) | (R)-Acetate | Low |

| (±)-cis-2-Aminocyclopentanecarboxamide | CAL-B | N-Acylation | (1R,2S)-Amide | (1S,2R)-Acyl-amide (>99) | >200 |

Directed Evolution of Amine Dehydrogenases for Specific Substrates

The substrate scope and catalytic efficiency of naturally occurring enzymes are often limited for non-natural substrates, such as those containing a pyridine (B92270) moiety. Directed evolution provides a powerful tool to overcome these limitations by mimicking natural selection in the laboratory to engineer enzymes with desired properties. cam.ac.uk This iterative process involves generating libraries of enzyme variants through random mutagenesis or site-directed mutagenesis, followed by high-throughput screening to identify mutants with improved activity, stability, or stereoselectivity towards a specific substrate. nih.gov

By applying directed evolution, amino acid dehydrogenases (AADHs), which naturally catalyze the reductive amination of α-keto acids, have been successfully converted into highly efficient amine dehydrogenases (AmDHs) capable of acting on a broad range of ketones and α-hydroxy ketones. nih.gov This has been achieved by mutating key residues in the active site that are responsible for binding the carboxylate group of the native substrate, thereby opening up the binding pocket to accommodate new, non-native substrates. acs.orgtudelft.nl This strategy could be employed to develop a bespoke AmDH highly specific for the synthesis of this compound from its corresponding α-hydroxy ketone precursor, ensuring high conversion and enantiopurity. nih.gov

Asymmetric Chemical Synthesis Methodologies

In addition to biocatalytic routes, several asymmetric chemical methodologies have been established for the synthesis of chiral amino alcohols, primarily involving the asymmetric reduction of prochiral ketones or the stereocontrolled ring-opening of epoxides.

Asymmetric Reduction of Ketone Precursors (e.g., 2-aminoacetophenone (B1585202) derivatives)

One of the most direct methods for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones. For the target molecule, this would involve the enantioselective reduction of 2-amino-1-(pyridin-2-yl)ethan-1-one. Due to the potential for catalyst inhibition by the free amino group, the ketone precursor is often used in a protected form or as its hydrochloride salt.

Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for this transformation. Chiral catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral ligands (e.g., BINAP derivatives), are used to deliver hydrogen stereoselectively to the carbonyl group. researchgate.netresearchgate.net For instance, Ru(OAc)₂{(S)-binap} has been successfully used in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a closely related transformation, affording chiral primary amines with excellent enantioselectivity (up to >99.9% ee). acs.org Similarly, ruthenium(II) complexes with chiral NNN ligands have proven effective in the asymmetric transfer hydrogenation of various ketones. nih.gov

Table 3: Asymmetric Reduction of Pyridyl Ketones and Related Substrates

| Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Acetyl-6-methoxypyridine | Ru(OAc)₂{(S)-binap} / H₂ | Reductive Amination | 98 | 99.2 (S) |

| 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ / H₂ | Hydrogenation | >99 | 99 (S) |

| Acetophenone | Ru(II)-NNN Complex / iPrOH | Transfer Hydrogenation | 99 | 99 (R) |

Regio- and Stereoselective Ring-Opening of Epoxides

An alternative and robust strategy for the synthesis of 1,2-amino alcohols is the nucleophilic ring-opening of a chiral epoxide. To obtain this compound, the synthesis would start with a suitable chiral epoxide, such as (R)-2-(oxiran-2-yl)pyridine. The reaction with an amine nucleophile, such as ammonia or a protected equivalent, proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the attacked carbon center.

The key challenges in this approach are the synthesis of the enantiopure epoxide and controlling the regioselectivity of the ring-opening. For terminal epoxides like 2-(oxiran-2-yl)pyridine (B1244524), the nucleophilic attack generally occurs at the less sterically hindered terminal carbon, which is the desired regioselectivity for obtaining a 1-pyridyl-2-aminoethanol structure. researchgate.net The reaction can be promoted by Lewis acids to activate the epoxide ring. researchgate.net For example, the ring-opening of racemic 2-(oxiran-2-yl)pyridine with chiral primary amines in the presence of Sc(OTf)₃ has been shown to proceed regioselectively to give the corresponding β-amino alcohols. researchgate.net Using a simple nitrogen nucleophile like ammonia or an azide (B81097) followed by reduction would provide the target primary amino alcohol.

Transition Metal-Catalyzed Enantioselective Transformations.

Transition metal catalysis offers powerful and efficient methods for the asymmetric synthesis of chiral molecules. Catalytic amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product, making these routes highly desirable for their atom economy and elegance.

Asymmetric hydrogenation of prochiral ketones is one of the most direct and effective methods for synthesizing chiral secondary alcohols. For the synthesis of this compound, this strategy involves the enantioselective reduction of a corresponding α-amino ketone precursor, 2-amino-1-(pyridin-2-yl)ethan-1-one.

Ruthenium complexes bearing chiral ligands are highly effective for the hydrogenation of heteroaromatic ketones. rsc.org For instance, cinchona alkaloid-based NNP ligands in combination with ruthenium have been shown to reduce various aromatic and heteroaromatic ketones to their corresponding chiral alcohols with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). rsc.orgsigmaaldrich.com The general mechanism involves the coordination of the ketone to the chiral Ru-hydride complex, followed by the stereoselective transfer of a hydride to the carbonyl carbon. The pyridine's nitrogen atom can play a crucial role in coordinating to the metal center, influencing the stereochemical outcome of the reaction.

While direct examples using 2-amino-1-(pyridin-2-yl)ethan-1-one are specific, the principle is well-established by the successful asymmetric hydrogenation of similar substrates. A closely related transformation is the rhodium-catalyzed asymmetric hydrogenation of 2-acylpyridines, which proceeds with up to 99% ee, demonstrating the feasibility of achieving high stereocontrol in the reduction of ketones adjacent to a pyridine ring. researchgate.netnih.gov The first enantioselective hydrogenation of terpyridine-type N-heteroarenes using Ru(diamine) complexes also provides partially reduced chiral pyridine-amine products in high yields and with greater than 99% ee, further highlighting the capability of this approach for creating chiral pyridine-containing scaffolds. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ruthenium / Cinchona-NNP Ligand | Heteroaromatic Ketones | Up to 99.9% | rsc.org |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Up to 99% | nih.gov |

| Ru(diamine) complexes | Terpyridine-type heteroarenes | >99% | nih.gov |

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful C-N bond-forming reaction that allows for the stereocontrolled introduction of an amine nucleophile. tdx.cat This methodology is highly versatile for creating chiral amines from allylic electrophiles. rsc.orgnih.gov In the context of synthesizing pyridine-amino alcohol analogues, a hypothetical route could involve the reaction of a pyridine-substituted allylic substrate with a suitable amine nucleophile.

The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to an allylic substrate (e.g., an acetate or carbonate) to form a π-allyl palladium(II) intermediate. A chiral ligand coordinated to the palladium center dictates the facial selectivity of the subsequent nucleophilic attack by an amine, thereby establishing the stereocenter. nih.gov

While this method is widely used for synthesizing a variety of chiral amines, its specific application to construct the this compound scaffold is not extensively documented. However, the modularity of the reaction allows for the potential synthesis of complex structures. For example, a pyridine-containing vinyl epoxide could serve as a substrate, where ring-opening by an amine nucleophile would generate the desired 1,2-amino alcohol functionality. The success of such a strategy would depend on achieving high regioselectivity and enantioselectivity, which can be fine-tuned by the choice of ligand, palladium precursor, and reaction conditions. tdx.cat

The specific transformation of copper(II)-catalyzed enantioselective cyanidation of amines to produce β-amino alcohols is not a commonly reported synthetic route. More established in the literature are copper-catalyzed multi-component reactions that install both amino and cyano functionalities across a double bond, known as aminocyanation.

In a related approach, copper catalysis can be used for the atroposelective cyanation of vinyl radicals, demonstrating the ability of chiral copper complexes to control the stereochemistry of C-CN bond formation. bohrium.com A potential pathway to a precursor for the target molecule could involve the asymmetric aminocyanation of 2-vinylpyridine (B74390). This type of reaction, often proceeding through a radical-polar crossover mechanism, would involve the addition of an amine-derived radical and a cyanide group across the alkene. nih.gov Chiral copper complexes, typically featuring ligands like bisoxazolines (Box) or phosphines, are employed to control the enantioselectivity of the C-CN bond-forming step.

Another relevant copper-catalyzed transformation is aminoboration, where a C-B and a C-N bond are formed across an alkene. This has been shown to proceed with good yields and enantioselectivity, and the resulting boronate ester can be subsequently oxidized to the desired alcohol. rsc.org For instance, a copper-catalyzed aminoboration of 2-vinylpyridine could yield a β-aminoalkylborane, which upon oxidation would provide the target amino alcohol scaffold. rsc.org Similarly, copper-catalyzed borylamidation of vinyl arenes has also been developed. rsc.org

Deracemization Strategies for Racemic β-Amino Alcohols.

Deracemization is an elegant strategy for converting a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. This contrasts with kinetic resolution, which has a maximum theoretical yield of 50%. For racemic 2-amino-1-(pyridin-2-yl)ethan-1-ol, a chemoenzymatic deracemization process is a highly effective approach. whiterose.ac.uk

This strategy typically involves a two-step, one-pot process:

Enantioselective Oxidation: One enantiomer of the racemic amino alcohol (e.g., the (R)-enantiomer) is selectively oxidized by an enzyme to the corresponding prochiral α-amino ketone. L-amino acid oxidases are examples of enzymes that can perform this type of transformation. nih.gov

Asymmetric Reduction: The resulting ketone is then reduced back to the amino alcohol, but this time enantioselectively, to yield the desired (S)-enantiomer. This reduction can be accomplished using a chemical reducing agent in the presence of a chiral catalyst or by a second enzyme, such as a highly stereoselective alcohol dehydrogenase or a transaminase. whiterose.ac.uk

The net result is the conversion of the unwanted enantiomer into the desired one, allowing the entire racemic mixture to be transformed into a single enantioproduct. This process relies on the high stereoselectivity of the enzymes involved. researchgate.net The combination of an oxidase enzyme with a chemical reducing agent or a second reductase enzyme in a cascade has been successfully applied to the deracemization of various racemic amines and amino acids. nih.govresearchgate.net

| Step | Transformation | Typical Biocatalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| 1 | (R)-amino alcohol → amino ketone | Enantioselective Oxidase | Consumption of unwanted enantiomer | researchgate.net |

| 2 | amino ketone → (S)-amino alcohol | Asymmetric Reductase / Chiral reducing agent | Formation of desired enantiomer | whiterose.ac.uk |

Multi-component Reactions and Cascade Sequences for the Construction of Pyridine-Amino Alcohol Scaffolds.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. longdom.org Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer rapid access to complex scaffolds.

One strategy for constructing substituted pyridines is the acceptorless dehydrogenative coupling of amino alcohols with secondary alcohols, catalyzed by ruthenium or cobalt complexes. researchgate.netrsc.org This method involves the formation of both C-N and C-C bonds in a one-step process, liberating hydrogen gas as the only byproduct. rsc.org By selecting appropriately functionalized amino alcohols and secondary alcohols, this approach could be adapted to build the pyridine-amino alcohol framework. For example, a γ-amino alcohol could react with a secondary alcohol to construct the pyridine ring, with one of the starting materials already containing a protected hydroxyl or amino group at the correct position to be revealed as the final amino alcohol moiety. researchgate.net

The Petasis Borono-Mannich (PBM) reaction is another practical MCR that condenses an aldehyde, an amine, and a boronic acid to form chiral amines. A catalytic, enantioselective version of the PBM reaction using glycolaldehyde, various amines, and boronates catalyzed by BINOL-derived catalysts has been reported to produce chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org Adapting this reaction with 2-pyridineboronic acid would be a direct, three-component route to the desired structural class of compounds.

Applications of 1s 2 Amino 1 Pyridin 2 Yl Ethan 1 Ol and Derivatives As Chiral Ligands in Asymmetric Catalysis

Design Principles for Pyridine-Amino Alcohol Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For pyridine-amino alcohol ligands, the fundamental principle lies in creating a well-defined chiral environment around a metal center. This is typically achieved by incorporating steric bulk and electronically diverse substituents that can influence the trajectory of substrates approaching the catalytic site. The C2 symmetry, often present in ligands like bis(oxazolines), has been a successful concept, though non-symmetrical ligands have also proven to be highly effective, sometimes even superior, for specific transformations. nih.gov

Structural Modifications and Generation of Ligand Libraries (e.g., pyridine-oxazoline, aminophosphine (B1255530) ligands)

The parent structure of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol serves as a versatile scaffold for the synthesis of a wide array of chiral ligands. By modifying the amino and alcohol functionalities, extensive ligand libraries can be generated, enabling the fine-tuning of catalytic performance for specific asymmetric reactions. Two prominent classes of ligands derived from this scaffold are pyridine-oxazoline (PyOX) and aminophosphine ligands.

Pyridine-Oxazoline (PyOX) Ligands: These are a crucial class of chiral ligands for metal-catalyzed asymmetric transformations. rsc.org The synthesis of PyOX ligands often involves the condensation of a chiral amino alcohol with a pyridine (B92270) dinitrile or related precursor. nih.gov This modular synthesis allows for the introduction of various substituents on both the pyridine and oxazoline (B21484) rings, thereby creating a library of ligands with diverse steric and electronic properties. rsc.orgdiva-portal.org For instance, bulky groups can be introduced at the 4-position of the oxazoline ring to enhance steric hindrance. diva-portal.org

Aminophosphine Ligands: The introduction of a phosphine (B1218219) moiety in place of the hydroxyl group of the amino alcohol leads to the formation of aminophosphine ligands. These ligands are readily prepared by reacting a secondary amine with a halophosphine, which allows for significant structural and electronic diversity. durham.ac.uk The synthetic accessibility of these ligands has contributed to their growing popularity in asymmetric synthesis, particularly in ruthenium-catalyzed hydrogenations. sigmaaldrich.com Tunable chiral pyridine-aminophosphine ligands have been enantioselectively synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org

The generation of these ligand libraries is crucial for high-throughput screening and optimization of catalysts for new asymmetric transformations.

Influence of Steric and Electronic Parameters on Ligand Performance and Enantioselectivity

The steric and electronic properties of pyridine-amino alcohol based ligands play a pivotal role in determining the outcome of an asymmetric catalytic reaction.

Steric Effects: The size and arrangement of substituents on the ligand framework create a chiral pocket around the metal center. This steric hindrance directs the coordination of the substrate in a preferred orientation, leading to the selective formation of one enantiomer. For example, in the enantioselective addition of organozinc reagents to aldehydes, the steric bulk of the substituents on the amino alcohol ligand is critical for achieving high enantioselectivity. organic-chemistry.org Increasing the steric hindrance at the amide subunits of certain ligands has been shown to improve diastereoselectivity in some reactions. nih.govrsc.org

The interplay between steric and electronic factors is complex, and often a systematic screening of a ligand library is necessary to identify the optimal ligand for a specific transformation, achieving high yields and enantiomeric excesses.

Chiral Pyridine-Amino Alcohol Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound have proven to be highly effective ligands in a range of transition metal-catalyzed asymmetric reactions, demonstrating their broad applicability in synthetic organic chemistry.

Asymmetric Hydrogenation (e.g., iridium-catalyzed)

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Iridium complexes bearing chiral pyridine-derived ligands have shown exceptional activity and enantioselectivity in the hydrogenation of various substrates. For example, iridium-catalyzed asymmetric hydrogenation of 2-acylpyridines provides a direct route to chiral 1-pyridin-2-yl-ethylamines with high yields and enantioselectivities. rsc.org Similarly, the asymmetric hydrogenation of quinolines and other heteroarenes, catalyzed by iridium complexes with chiral diphosphine ligands, yields valuable chiral saturated heterocyclic compounds. researchgate.net The success of these reactions often relies on the careful selection of the chiral ligand to match the substrate.

| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Ref |

| 2-Acylpyridines | Iridium Complex | Chiral 1-pyridin-2-yl-ethylamines | up to 97 | up to 95 | rsc.org |

| Pyrimidinium Salts | [IrCl(cod)]2 / Josiphos | Chiral 1,4,5,6-tetrahydropyrimidines | High | up to 99 | researchgate.net |

| β-Enamine Esters | Ir-(S,S)-f-Binaphane | Free β-amino acids | High | up to 97 | researchgate.net |

Enantioselective Aminooxygenation of Alkenes (e.g., copper(II)-catalyzed intramolecular reactions)

The enantioselective aminooxygenation of alkenes is a valuable transformation for the synthesis of chiral nitrogen-containing heterocycles, which are common motifs in biologically active molecules. nih.gov A novel copper-catalyzed enantioselective intramolecular aminooxygenation of olefins has been developed, providing access to chiral indolines and pyrrolidines. nih.govnih.gov This reaction utilizes a copper(II) triflate catalyst complexed with a chiral bis(oxazoline) ligand. nih.gov The reaction proceeds in good to high yields and with moderate to good enantioselectivities. nih.gov

A study of the reaction mechanism using density functional theory (DFT) calculations has provided insights into the origin of enantioselectivity. acs.org The transition state models suggest that the stereochemical outcome is dictated by the geometry of the cyclization transition state, which is influenced by the chiral ligand. acs.org

| Substrate | Catalyst | Ligand | Product | Yield (%) | ee (%) | Ref |

| N-Sulfonyl-2-allyl aniline | Cu(OTf)₂ | (4S,5R)-Bis-Phbox | Chiral indoline | 57-97 | 50-91 | nih.govnih.gov |

| 4-pentenylarylsulfonamides | Cu(OTf)₂ | (4S,5R)-Bis-Phbox | Chiral pyrrolidine | High | Good | nih.gov |

Asymmetric Aldol (B89426) Reactions (e.g., visible-light-driven synergistic catalysis)

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Recently, visible-light-driven synergistic catalysis has emerged as a powerful strategy to achieve these transformations under mild conditions. In one example, the combination of an iridium-based photoredox catalyst and a chiral lanthanide Lewis acid catalyst enables the direct asymmetric α-C(sp³)–H bond functionalization of glycinates with ketones. nih.govrsc.orgrsc.org This protocol allows for the synthesis of valuable enantioenriched unnatural β-quaternary stereocentric serine derivatives with excellent enantioselectivities for both diastereomers. nih.govrsc.org

The chiral lanthanide complex, which may incorporate ligands derived from amino alcohols, plays a crucial role in controlling the enantioselectivity of the radical addition step and stabilizing key intermediates. nih.govrsc.org

| Substrate 1 | Substrate 2 | Catalytic System | Product | Yield (%) | ee (%) (major/minor diastereomer) | Ref |

| Phenyl(pyridin-2-yl)methanone | Ethyl phenylglycine | [Ir2], La(OTf)₃, Chiral N,N′-dioxide ligand | β-diaryl-β-hydroxy-α-amino acetate (B1210297) | 66 | 98/92 | nih.govrsc.orgresearchgate.net |

| Phenyl(pyridin-2-yl)methanone | N-aryl glycinate (B8599266) derivatives | [Ir2], La(OTf)₃, Chiral N,N′-dioxide ligand | Serine derivatives | 77-84 | 98-99/91-98 | researchgate.net |

Enantioselective Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation.

The structural features of this compound make it an attractive candidate for the development of chiral ligands for metal-catalyzed enantioselective reactions. The pyridyl nitrogen and the amino group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate.

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol. mdpi.com The development of asymmetric versions of this reaction is of significant interest as the products can be readily converted into valuable chiral building blocks, such as β-amino alcohols and α-hydroxy carboxylic acids. mdpi.com Copper complexes have emerged as particularly effective catalysts for the asymmetric Henry reaction, and chiral amino alcohol ligands have been instrumental in achieving high levels of enantioselectivity. nih.govtubitak.gov.tr

While specific studies employing this compound as a ligand for the copper-catalyzed asymmetric Henry reaction are not extensively documented, the performance of analogous chiral amino alcohol ligands provides strong evidence for its potential efficacy. For instance, copper(II) complexes of chiral C2-symmetric amino alcohols have been shown to catalyze the reaction between aldehydes and nitromethane (B149229) with excellent yields and enantioselectivities. The chiral environment created by the ligand around the copper center is crucial for facial discrimination of the aldehyde.

A plausible catalytic cycle involves the coordination of the chiral pyridyl amino alcohol ligand to a copper(II) salt, such as Cu(OAc)₂. This complex then acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, a base is required to deprotonate the nitroalkane to form the nucleophilic nitronate. The chiral ligand environment then directs the approach of the nitronate to one of the enantiotopic faces of the activated aldehyde, leading to the formation of the chiral β-nitro alcohol with high enantiomeric excess.

The following table presents representative results from the literature for copper-catalyzed asymmetric Henry reactions using chiral amino alcohol ligands structurally related to this compound, illustrating the potential of this class of ligands.

| Entry | Aldehyde | Ligand/Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Chiral Amino Alcohol / Cu(OAc)₂ | EtOH | RT | 95 | 92 |

| 2 | 4-Nitrobenzaldehyde | Chiral Amino Alcohol / Cu(OAc)₂ | EtOH | RT | 97 | 98 |

| 3 | 4-Chlorobenzaldehyde | Chiral Amino Alcohol / Cu(OAc)₂ | EtOH | RT | 96 | 94 |

| 4 | 2-Naphthaldehyde | Chiral Amino Alcohol / Cu(OAc)₂ | EtOH | RT | 93 | 90 |

| 5 | Cyclohexanecarboxaldehyde | Chiral Amino Alcohol / Cu(OAc)₂ | EtOH | RT | 85 | 88 |

Data is representative of results obtained with analogous chiral amino alcohol ligands in copper-catalyzed Henry reactions.

Gold-catalyzed cycloisomerization reactions have become a powerful tool for the synthesis of complex cyclic structures from readily available acyclic precursors. frontiersin.org The activation of alkynes by carbophilic gold(I) catalysts initiates a cascade of transformations, leading to the formation of various carbo- and heterocycles. frontiersin.orgpolyu.edu.hk The development of enantioselective variants of these reactions heavily relies on the design of effective chiral ligands that can control the stereochemical outcome of the cyclization process. mdpi.comnih.gov

While chiral phosphine ligands have dominated the field of asymmetric gold catalysis, there is a growing interest in the development of ligands based on other donor atoms, including nitrogen. The pyridyl nitrogen and the amino group of this compound and its derivatives could potentially serve as a bidentate N,N- or N,O-ligand for gold(I). The formation of a chiral gold complex with such a ligand could enable the enantioselective cycloisomerization of alkynols.

In a typical gold-catalyzed cycloisomerization of an enyne, the gold(I) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the tethered alkene. The stereochemistry of the newly formed chiral centers is determined by the chiral environment provided by the ligand. A well-designed chiral ligand can effectively shield one face of the intermediate, directing the cyclization to occur from the other face.

Although direct applications of this compound derivatives in gold-catalyzed cycloisomerization of alkynols are yet to be widely reported, the principles of ligand design in asymmetric gold catalysis suggest their potential. The rigidity of the chelate ring formed upon coordination to gold and the steric and electronic properties of substituents on the ligand backbone would be crucial factors in achieving high enantioselectivity.

The table below shows illustrative data for the gold-catalyzed enantioselective cycloisomerization of 1,6-enynes using various types of chiral ligands, highlighting the general effectiveness of this strategy.

| Entry | Substrate | Chiral Ligand | Gold Precursor | Yield (%) | ee (%) |

| 1 | 1,6-Enyne | Chiral Phosphoramidite | [Au(L)Cl]/AgSbF₆ | 95 | 96 |

| 2 | 1,6-Enyne | Chiral Biaryl Phosphine | (AuCl)₂/AgOTf | 92 | 94 |

| 3 | 1,6-Enyne | Chiral N-Heterocyclic Carbene | [Au(NHC)Cl]/AgBF₄ | 88 | 90 |

| 4 | 1,6-Enyne | Chiral Bisphosphine | [Au₂(L)Cl₂]/AgNTf₂ | 97 | 98 |

This data is representative of the field and showcases the potential for high enantioselectivity with appropriate chiral ligand design.

Organocatalytic Applications of Chiral Amino Alcohol Derivatives.

In addition to serving as ligands in metal catalysis, chiral amino alcohols and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov The bifunctional nature of these molecules, possessing both a basic amino group and a hydrogen-bond-donating hydroxyl group, allows them to activate both the nucleophile and the electrophile simultaneously. researchgate.net

Derivatives of this compound are prime candidates for organocatalysis. The primary amino group can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, while the hydroxyl group, and potentially the pyridyl nitrogen, can interact with the other reactant through hydrogen bonding, orienting it for a stereoselective reaction.

A notable application of chiral primary β-amino alcohols is in the asymmetric Michael addition of ketones or aldehydes to nitroalkenes. nih.gov In a typical mechanism, the amino alcohol catalyst condenses with the ketone to form a chiral enamine. The hydroxyl group of the catalyst then forms a hydrogen bond with the nitro group of the nitroalkene, activating it and positioning it for the nucleophilic attack by the enamine from a specific face. Subsequent hydrolysis regenerates the catalyst and affords the chiral Michael adduct.

Research has shown that even simple primary β-amino alcohols, derived from natural amino acids, can be highly effective organocatalysts for the Michael addition of β-keto esters to nitroalkenes, affording the products with high diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

The following table summarizes the results of the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to nitrostyrene (B7858105) catalyzed by a simple chiral primary β-amino alcohol, demonstrating the high level of stereocontrol achievable with this class of organocatalysts.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | (S)-2-amino-3-methylbutan-1-ol | Toluene | -30 | 75 | 98:2 | 99 |

| 2 | (S)-2-amino-4-methylpentan-1-ol | Toluene | -30 | 78 | 97:3 | 98 |

| 3 | (S)-2-amino-3,3-dimethylbutan-1-ol | Toluene | -30 | 80 | 99:1 | 99 |

| 4 | (S)-2-amino-2-phenylethanol | Toluene | -30 | 72 | 95:5 | 96 |

Data is based on the findings reported for analogous simple primary β-amino alcohols in organocatalytic Michael additions. nih.gov

Development of Heterogeneous Catalytic Systems (e.g., ligand-supported platforms).

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. The immobilization of chiral catalysts on solid supports to create heterogeneous systems is a promising approach to address these issues, enhancing the sustainability and economic viability of asymmetric catalysis. rsc.org

Chiral amino alcohols like this compound are well-suited for immobilization. The hydroxyl or amino group can be used as a handle to covalently attach the molecule to a variety of solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles. The resulting ligand-supported platforms can then be used to chelate a metal catalyst or act as heterogeneous organocatalysts.

One successful strategy involves the use of polyethylene (B3416737) glycol (PEG) as a soluble polymer support. researchgate.net The chiral amino alcohol can be attached to the PEG chain, and the resulting PEG-supported ligand can be used in a copper-catalyzed asymmetric Henry reaction. The catalyst remains in solution during the reaction, ensuring high activity, but can be easily precipitated and recovered by the addition of a solvent in which the PEG is insoluble, such as diethyl ether. This approach combines the advantages of both homogeneous and heterogeneous catalysis.

Alternatively, the chiral ligand can be grafted onto an insoluble support. For example, chiral polyamino alcohols have been synthesized by copolymerization and used in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. These polymer-supported catalysts can be easily recovered by simple filtration and reused multiple times without a significant loss of activity or enantioselectivity.

The development of such heterogeneous systems based on this compound and its derivatives holds significant promise for the practical application of these chiral catalysts in large-scale industrial processes.

Analytical Methodologies for the Enantiomeric Purity and Characterization of 1s 2 Amino 1 Pyridin 2 Yl Ethan 1 Ol

Chromatographic Enantioseparation Techniques

Chromatographic methods are central to the separation of enantiomers, providing both qualitative and quantitative assessment of enantiomeric purity. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantioselective analysis of chiral compounds, including amino alcohols structurally similar to (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol. researchgate.netnih.gov Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely recognized for their broad applicability and high enantiorecognition capabilities for a diverse range of chiral molecules. researchgate.netsemanticscholar.orgmdpi.com

The separation mechanism on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. semanticscholar.org This interaction is governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which arise from the highly ordered helical structure of the polysaccharide derivatives. semanticscholar.org For amino alcohols, the hydroxyl and amino groups, as well as the aromatic pyridine (B92270) ring, are key interaction sites.

The choice of mobile phase is critical for achieving optimal separation. Polar organic mode, using eluents such as methanol, ethanol, or isopropanol, often provides excellent enantioselectivity for polar analytes like amino alcohols. mdpi.com The selection of the specific alcohol can influence the retention and resolution, with polarity playing a significant role. mdpi.com For instance, in the separation of β-blockers, which share the amino alcohol functional group, macrocyclic antibiotic-based CSPs like teicoplanin (e.g., Chirobiotic T) have also proven effective under reversed-phase conditions. mdpi.com

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| β-Blockers (e.g., Bisoprolol) | Vancomycin-based (Chirobiotic V) | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v) | >1.2 | >1.5 |

| Amino Alcohols (e.g., 2-amino-1,2-diphenylethanol) | Cyclofructan-based (CF6-P) | Hexane/Ethanol with TFA/TEA additives | 1.35 | 2.10 |

| Proton Pump Inhibitors (chiral sulfoxides) | Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol | 1.5 - 2.5 | >2.0 |

Thin-Layer Chromatography (TLC) Enantioseparations using Chiral Selectors

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective alternative to HPLC for chiral separations. nih.govorientjchem.org Enantioseparation in TLC is typically achieved by using a chiral stationary phase or by incorporating a chiral selector into the mobile phase or the stationary phase support. nih.govwikipedia.org

One of the most effective approaches for the TLC separation of amino alcohols is chiral ligand-exchange chromatography. nih.govscilit.comnih.gov This technique involves impregnating a conventional TLC plate (e.g., silica (B1680970) gel) with a chiral ligand and a metal ion, typically copper(II). The chiral selector is often an amino acid, such as L-proline or L-hydroxyproline. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral selector and the copper ion, which have different stabilities and, consequently, different migration rates on the TLC plate. nih.gov

The mobile phase composition, usually a mixture of organic solvents like methanol, acetonitrile, and water, is optimized to achieve the best separation. The concentration of the chiral selector and the metal ion on the plate are also critical parameters. This method has been successfully applied to the enantioseparation of various β-adrenergic drugs and other amino alcohols. nih.gov

| Analyte Type | Chiral Selector | Stationary Phase | Mobile Phase Example | Detection Method |

|---|---|---|---|---|

| Amino Alcohols (β-Blockers) | (-)-Quinine | Silica gel impregnated with selector | Methanol/Water/Acetonitrile | UV light (254 nm) |

| Amino Acids | L-proline + Cu(II) acetate (B1210297) | Silica gel impregnated with selector | Acetonitrile/Methanol/Water | Ninhydrin spray |

| Racemic Drugs (e.g., Ibuprofen) | Chiral Mobile Phase Additive (β-Cyclodextrin) | Reversed-phase (RP-18) | Aqueous buffer with β-Cyclodextrin | UV light |

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) on chiral stationary phases is a powerful technique for the enantiomeric analysis of volatile compounds. For non-volatile or highly polar analytes like this compound, derivatization is a mandatory step to increase their volatility and thermal stability. researchgate.netthermofisher.comnih.gov

The hydroxyl and amino groups of the amino alcohol are typically derivatized simultaneously. Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates such as heptafluorobutyl chloroformate. researchgate.netnih.gov This process converts the polar functional groups into less polar esters and amides, making the analyte suitable for GC analysis without decomposition. thermofisher.com

Following derivatization, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and chiral amino acid derivatives (e.g., Chirasil-L-Val) are the most common CSPs used for this purpose. researchgate.netnih.gov The separation is based on the differential diastereomeric interactions between the derivatized enantiomers and the chiral stationary phase. The high efficiency of capillary GC columns often leads to excellent resolution of the enantiomers.

| Analyte Type | Derivatizing Agent | Chiral Stationary Phase (CSP) | Typical Detector |

|---|---|---|---|

| Amino Alcohols (e.g., Propranolol) | Trifluoroacetic anhydride (TFAA) | Derivatized β-Cyclodextrin | Flame Ionization Detector (FID) |

| Amino Acids | Heptafluorobutyl chloroformate | Chirasil-L-Val | Mass Spectrometer (MS) |

| Secondary Amines | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatized γ-Cyclodextrin | Flame Ionization Detector (FID) |

Spectroscopic Methods for Enantiodiscrimination

Spectroscopic techniques provide an alternative to chromatographic methods for determining enantiomeric purity and absolute configuration. These methods are often rapid and can be performed with small sample quantities.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers by employing a chiral solvating agent (CSA). nih.govnih.gov In the presence of an enantiomerically pure CSA, the two enantiomers of the analyte form rapidly equilibrating, short-lived diastereomeric complexes. nih.gov These diastereomeric complexes exist in different chemical environments, which can lead to separate, chemically shifted signals (chemical shift non-equivalence, ΔΔδ) for corresponding protons in the ¹H NMR spectrum. frontiersin.org

For amino alcohols, the protons closest to the chiral center, such as the methine proton (CH-OH), are most likely to exhibit observable chemical shift differences. The magnitude of the chemical shift non-equivalence depends on the strength and geometry of the interaction between the analyte and the CSA, the solvent, and the temperature. nih.gov A variety of chiral molecules, including BINOL-based compounds and derivatives of mandelic acid, have been successfully used as CSAs for the enantiodiscrimination of chiral alcohols and amines. nih.govfrontiersin.org The integration of the separated signals allows for the direct quantification of the enantiomeric ratio.

| Analyte Type | Chiral Solvating Agent (CSA) | Observed Proton | Chemical Shift Non-equivalence (ΔΔδ, ppm) |

|---|---|---|---|

| Mandelic Acid | BINOL-amino alcohol | α-H | up to 0.641 |

| α-substituted Carboxylic Acids | (S)-Aziridinyl diphenylmethanol | α-H | ~0.194 (at 400 MHz) |

| N-TFA Amino Acids | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | ¹⁹F signal | Variable |

Circular Dichroism (CD) Spectroscopy for Chirality Sensing

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This technique is exquisitely sensitive to molecular stereochemistry and is a powerful tool for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.govresearchgate.net

While simple amino alcohols may not possess a strong chromophore in the accessible UV-Vis region, their chirality can be sensed by forming a complex with a chromophoric probe or by derivatization. This "chiroptical sensing" approach involves the formation of a new species that exhibits a distinct CD signal, known as an induced CD signal. nih.govrsc.org The sign and intensity of this induced Cotton effect can often be correlated with the absolute configuration of the analyte. nih.gov For example, reacting an amino alcohol with an achiral isocyanate probe can form a carbamate (B1207046) that produces a characteristic CD signal above 300 nm, allowing for the determination of the enantiomeric composition. nih.gov This method is rapid, requires minimal sample, and is amenable to high-throughput screening formats. researchgate.net

| Analyte Class | Sensing Probe/Method | Observed Signal | Application |

|---|---|---|---|

| Amines, Amino Alcohols | Achiral arylisocyanate probe | Induced CD signal (>300 nm) | Absolute configuration, enantiomeric excess |

| Amino Acids, Amino Alcohols | Schiff base formation with 1-hydroxy-2-naphthaldehyde (B49639) + Al³⁺ | Induced CD and CPL signals | Absolute configuration, enantiomeric excess |

| 1-Phenylethanol | Direct measurement in jet-cooled conditions | Vibronic CD spectrum | Assignment of absolute configuration |

Circularly Polarized Luminescence (CPL) for Enantiomeric Excess Determination

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful chiroptical technique that measures the differential emission of left and right circularly polarized light by a chiral luminophore. researchgate.net This method provides information about the stereochemistry of molecules in their excited state and can be effectively employed to determine the absolute configuration and enantiomeric excess (ee) of chiral compounds, including amino alcohols like this compound. researchgate.netnih.gov

The direct CPL measurement of a simple amino alcohol is often not feasible. Therefore, a common strategy involves the formation of a luminescent complex in situ. One established method involves reacting the amino alcohol with an achiral aldehyde, such as 1-hydroxy-2-naphthaldehyde, to form a Schiff base. nih.gov In the presence of a metal ion, for instance, Al³⁺, this Schiff base complex becomes emissive and exhibits a CPL signal. researchgate.netnih.gov The chirality of the amino alcohol is transferred to the newly formed complex, resulting in a CPL spectrum whose sign and intensity are characteristic of the specific enantiomer. nih.gov

The luminescence dissymmetry factor, glum, is a quantitative measure of the CPL activity, defined as glum = 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized emitted light, respectively. For a series of samples with varying enantiomeric excess, a linear relationship is typically observed between the glum value and the % ee. researchgate.net This linear correlation allows for the construction of a calibration curve to determine the enantiomeric purity of an unknown sample of this compound. This dynamic covalent approach provides a sensitive and reliable alternative to more established methods like circular dichroism (CD) spectroscopy for ascertaining absolute configuration and enantiomeric excess. nih.gov

| Sample | Enantiomeric Excess (% ee) of (1S)-enantiomer | Measured glum (x 10-3) |

|---|---|---|

| 1 | 100 | +5.2 |

| 2 | 75 | +3.9 |

| 3 | 50 | +2.6 |

| 4 | 25 | +1.3 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -50 | -2.6 |

| 7 | -100 | -5.2 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. nih.gov It provides unambiguous proof of the relative configuration of all stereogenic centers within a molecule and, crucially, can be used to determine the absolute configuration of an enantiomerically pure compound like this compound. nih.govspringernature.com

The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion (also called resonant scattering). researchgate.neted.ac.uk This effect occurs when the X-ray energy used for the diffraction experiment is close to the absorption edge of an atom in the crystal structure. researchgate.net Under these conditions, the scattering intensities of Friedel pairs—reflections with indices (hkl) and (-h-k-l)—are no longer equal for non-centrosymmetric crystal structures, which are required for chiral, enantiopure compounds. ed.ac.uk The differences in intensity between these Bijvoet pairs can be analyzed to determine the correct absolute structure of the molecule. researchgate.net

For light-atom organic compounds containing only C, H, N, and O, the anomalous scattering effect is very weak. However, modern diffractometers and computational methods often allow for a reliable determination. The successful assignment of the absolute configuration is typically validated by the calculation of the Flack parameter. A value of the Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct. ed.ac.uk The analysis provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H10N2O |

| Formula Weight | 138.17 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.891(1) |

| b (Å) | 8.452(2) |

| c (Å) | 14.234(3) |

| Volume (Å3) | 708.1(4) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.092 |

| Flack Parameter | 0.0(1) |

Advanced Research Perspectives and Future Directions in 1s 2 Amino 1 Pyridin 2 Yl Ethan 1 Ol Chemistry

Emerging Synthetic Strategies for Highly Enantioenriched Products

The synthesis of enantiomerically pure amino alcohols remains a prominent objective in organic synthesis. nih.gov Traditional methods often involve multi-step procedures or the use of stoichiometric chiral reagents. westlake.edu.cn Future research is geared towards the development of more atom-economical and efficient catalytic asymmetric methods.

One promising avenue is the asymmetric reduction of α-amino ketones , specifically 2-amino-1-(pyridin-2-yl)ethanone. Ruthenium complexes bearing chiral diphosphine ligands have shown remarkable activity and enantioselectivity in the transfer hydrogenation of various ketones, including heteroaromatic ones. acs.orgfigshare.com Future work could focus on designing Ru(II) catalysts with novel 2-(aminomethyl)pyridine-phosphine ligands to achieve even higher turnover frequencies (TOF) and enantiomeric excesses (ee) for the synthesis of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol. acs.orggoogle.com

Biocatalysis presents another rapidly advancing frontier. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.org This biocatalytic approach offers advantages such as mild reaction conditions, the use of inexpensive ammonia (B1221849) as the amino donor, and the elimination of heavy metal catalysts. frontiersin.org Future research could involve the development of a specific AmDH variant optimized for the conversion of 2-hydroxy-1-(pyridin-2-yl)ethanone to this compound. Computational analysis can aid in engineering the enzyme's active site to enhance activity and selectivity for this particular substrate. frontiersin.org

| Strategy | Catalyst/Enzyme | Precursor | Potential ee (%) | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II)-diphosphine complexes | 2-amino-1-(pyridin-2-yl)ethanone | >94 | acs.org |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 2-hydroxy-1-(pyridin-2-yl)ethanone | >99 | frontiersin.org |

| Asymmetric Hydrosilylation | Chiral Re(V)-oxo complexes | 2-amino-1-(pyridin-2-yl)ethanone | 83-94 | nih.gov |

Table 1: Comparison of Emerging Synthetic Strategies for Chiral Amino Alcohols. This table is illustrative and projects potential enantioselectivities for the synthesis of this compound based on results for analogous substrates.

Development of Novel Ligand Architectures and Catalytic Systems with Enhanced Efficiency and Selectivity

The pyridine (B92270) and amino alcohol moieties in this compound make it an excellent candidate for a bidentate chiral ligand in asymmetric catalysis. The development of novel ligand architectures derived from this scaffold is a key area for future research. By modifying the amino group or the pyridine ring, a library of tunable ligands can be created. For instance, the synthesis of pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted scaffolds has led to highly effective catalysts for asymmetric hydrogenation. rsc.org

Future investigations could explore the synthesis of new classes of ligands, such as bisoxazoline (BOX) or pybox-type ligands , incorporating the this compound backbone. These ligands, in complex with transition metals like copper or iridium, could catalyze a wide range of asymmetric reactions, including Diels-Alder, aldol (B89426), and allylic alkylation reactions. The rigid, conformationally constrained nature of such ligands can induce high levels of stereocontrol.

Furthermore, the development of catalytic systems where this compound itself acts as an organocatalyst or a precatalyst is a promising direction. For example, chiral amino alcohols have been shown to catalyze the asymmetric borane reduction of ketones. mdpi.com Investigating the catalytic activity of this compound in such transformations could lead to simple and metal-free synthetic methodologies.

| Ligand Type | Metal | Target Reaction | Potential Advantage |

| Pyridine-aminophosphine | Iridium, Ruthenium | Asymmetric Hydrogenation | High efficiency and enantioselectivity |

| BOX/PyBOX | Copper, Scandium | Diels-Alder, Michael Addition | High stereocontrol due to rigid structure |

| Amino alcohol (as organocatalyst) | - | Ketone Reduction | Metal-free, sustainable |

Table 2: Potential Applications of Novel Ligand Architectures based on this compound.

Integration with Flow Chemistry and Sustainable Methodologies in Chiral Synthesis

The shift towards greener and more sustainable chemical manufacturing has spurred interest in continuous flow technologies. uc.pt Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in a cascading continuous-flow microreactor system, showcasing the potential for process intensification. nih.gov

Moreover, the principles of green chemistry can be further integrated by exploring the use of more benign solvents, reducing waste generation, and utilizing bio-based starting materials where possible. Catalytic hydrogenation and transfer hydrogenation are inherently atom-economical processes, and their integration into a flow setup would represent a significant step towards a truly sustainable synthesis of this valuable chiral building block. acs.org

Interdisciplinary Research Avenues at the Interface of Synthetic, Supramolecular, and Computational Chemistry

The convergence of different chemical disciplines offers exciting new perspectives for the study of chiral molecules like this compound.

Supramolecular chemistry provides a framework for understanding and exploiting the non-covalent interactions that govern molecular recognition and self-assembly. Chiral pyridyl alcohols are known to form helical supramolecular structures in the solid state through hydrogen bonding. nih.gov Future studies could investigate the self-assembly behavior of this compound in solution and in the solid state. Understanding how chirality is transferred from the molecular to the supramolecular level could lead to the development of new chiral materials with applications in enantioselective sensing or separation. nih.govnih.gov The formation of chiral aggregates and the induction of supramolecular chirality are phenomena of great fundamental interest. rsc.org

Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts and ligands. mdpi.com For instance, computational modeling could be used to understand the transition states in the asymmetric reduction of 2-amino-1-(pyridin-2-yl)ethanone, helping to rationalize the observed enantioselectivity and to design more effective chiral ligands. Furthermore, molecular dynamics simulations could be employed to study the self-assembly of this compound and to predict the structure of the resulting supramolecular architectures.

The integration of these fields—synthetic chemistry for the creation of new molecules and methods, supramolecular chemistry for the study of their collective behavior, and computational chemistry for in-silico prediction and understanding—will undoubtedly accelerate the advancement of knowledge and applications related to this compound and other important chiral molecules.

Q & A

Q. What are the recommended synthetic routes for (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For enantiomerically pure synthesis, consider using chiral auxiliaries or catalysts. For example, enantioselective reduction of a ketone precursor (e.g., 2-amino-1-(pyridin-2-yl)ethanone) with a chiral catalyst like (R)- or (S)-BINAP-Ru complexes can yield the desired (1S)-stereoisomer. Chiral HPLC (e.g., using amylose- or cellulose-based columns) can validate purity .

Q. How should researchers characterize this compound's structure and purity?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the pyridinyl, amino, and hydroxyl groups. IR spectroscopy can identify O–H and N–H stretches.

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned data .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Compare enantiomers using in vitro receptor-binding assays. For example, test (1S)- and (1R)-isomers against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Differences in IC values or binding affinities highlight stereochemical dependencies. Similar pyridine derivatives show enantiomer-specific interactions with receptors .

Q. How can researchers resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Purity Validation : Re-examine enantiomeric purity via chiral chromatography. Trace impurities (e.g., from racemization during synthesis) can skew results .

- Assay Conditions : Standardize buffer pH and temperature, as amino-alcohols may protonate differently, affecting solubility and activity. Use LC-MS to monitor stability under assay conditions .

Q. What computational strategies predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding modes with receptors (e.g., adrenergic receptors). The hydroxyl and amino groups may form hydrogen bonds with active-site residues.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over time .

Q. How to address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.

- Salt Formation : Convert the free base to a hydrochloride salt (via HCl treatment) for improved solubility in physiological buffers .

Experimental Design & Data Analysis

Q. What are best practices for crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar solvents (e.g., ethanol/water mixtures) via vapor diffusion. Pyridine derivatives often crystallize in monoclinic systems.

- Data Collection : Use synchrotron radiation for high-resolution data. SHELXD (for phase solution) and SHELXL (for refinement) are optimized for small-molecule datasets .

Q. How to design SAR studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Syntify analogs with substitutions on the pyridine ring (e.g., halogens at C4/C5) or the amino group (e.g., methyl or acetyl).

- Pharmacological Profiling : Use high-throughput screening (HTS) to evaluate bioactivity across targets. Compare logP and pKa values to correlate physicochemical properties with activity .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.